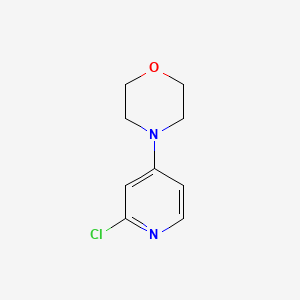

4-(2-Chloropyridin-4-yl)morpholine

説明

Historical Context and Development

4-(2-Chloropyridin-4-yl)morpholine emerged as a compound of interest in the late 20th century, driven by advancements in heterocyclic chemistry and pharmaceutical research. Its synthesis was first reported in the context of developing kinase inhibitors and PDE2 (phosphodiesterase 2) modulators. The compound gained prominence due to its structural versatility, enabling modifications at both the chloropyridine and morpholine moieties. Early synthetic routes involved nucleophilic substitution reactions between 2-chloropyridine derivatives and morpholine under controlled conditions. By the 2010s, its utility expanded into agrochemical and materials science applications, particularly as a ligand in catalytic systems. Key milestones include its incorporation into patent filings for anticancer agents and its use in nickel-catalyzed cross-coupling reactions for pharmaceutical intermediates.

Nomenclature and Chemical Classification

The compound is systematically named This compound under IUPAC rules, reflecting:

- A morpholine ring (hexatomic heterocycle with O and N at positions 1 and 4)

- A 2-chloropyridine group substituted at the 4-position of the morpholine.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 937202-67-0 | |

| Molecular Formula | C₉H₁₁ClN₂O | |

| Molecular Weight | 198.65 g/mol | |

| EC Number | 844-636-4 |

Alternative designations include 4-(2-chloro-4-pyridyl)morpholine and MFCD12923071 . It belongs to two chemical classes:

Structural Features and Molecular Architecture

The molecule exhibits a planar chloropyridine ring (C₅H₃ClN) fused to a non-planar morpholine system (C₄H₉NO). Key structural attributes include:

- Bond angles : 120° at pyridine N1-C2-Cl and 111° for morpholine O-C-N-C dihedral angles.

- Electron distribution : The chlorine atom induces electron deficiency at pyridine C2, enhancing electrophilicity.

- Tautomerism : Limited due to aromatic stabilization in pyridine and saturated morpholine.

3D Conformation :

- Pyridine ring: Coplanar with morpholine's nitrogen atom

- Chlorine atom: Orthogonal to the pyridine plane, minimizing steric hindrance.

Spectroscopic Signatures :

Position in Heterocyclic Chemistry Research

This compound occupies a strategic niche in heterocyclic research due to:

- Dual reactivity : Combines nucleophilic morpholine with electrophilic chloropyridine.

- Pharmacophore potential : The morpholine-pyridine scaffold mimics ATP-binding sites in kinases.

- Synthetic versatility : Serves as a precursor for:

Comparative studies highlight enhanced bioactivity over non-chlorinated analogs, attributed to improved target binding via halogen interactions. Its role in developing PET radiotracers and covalent kinase inhibitors underscores ongoing relevance in medicinal chemistry.

特性

IUPAC Name |

4-(2-chloropyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPBISFDAYGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682455 | |

| Record name | 4-(2-Chloropyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937202-67-0 | |

| Record name | 4-(2-Chloropyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-4-yl)morpholine typically involves the reaction of 2-chloropyridine with morpholine. One common method is the nucleophilic substitution reaction, where 2-chloropyridine is treated with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

化学反応の分析

Types of Reactions

4-(2-Chloropyridin-4-yl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the morpholine moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products, respectively.

科学的研究の応用

Introduction to 4-(2-Chloropyridin-4-yl)morpholine

This compound is a chemical compound with the CAS number 937202-67-0. This compound is notable for its unique structure, which combines a morpholine ring with a chlorinated pyridine moiety. Its diverse applications span various fields, including medicinal chemistry, agrochemicals, and materials science. This article delves into the scientific research applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Several studies have explored its role in inhibiting specific enzymes or pathways relevant to disease processes.

Case Study: Inhibition of Kinases

A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory activity against certain kinases implicated in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring could enhance potency and selectivity.

Agrochemical Applications

This compound is also being researched for its potential use as an agrochemical. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Case Study: Herbicidal Activity

Research published in Pest Management Science demonstrated that this compound derivatives showed promising herbicidal activity against common agricultural weeds. The study highlighted the importance of the chlorinated pyridine moiety in enhancing herbicidal efficacy.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

In a study reported in Macromolecules, researchers synthesized novel copolymers incorporating this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties, suggesting potential applications in high-performance coatings.

作用機序

The mechanism of action of 4-(2-Chloropyridin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in inflammatory pathways.

類似化合物との比較

Table 1: Structural and Physicochemical Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₉H₁₁ClN₂O | 198.65 | EN300-257123* | Pyridine-morpholine | 2-Cl on pyridine |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | C₈H₈Cl₂N₃O | 248.08 | 10397-13-4 | Pyrimidine-morpholine | 4,6-diCl on pyrimidine |

| 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | C₁₀H₉ClN₃OS | 274.72 | 63894-67-7 | Thienopyrimidine-morpholine | 2-Cl on thienopyrimidine |

| VPC-14449 | C₁₀H₉Br₂N₃OS | 388.07 | N/A | Thiazole-morpholine | 2,4-diBr on imidazole-thiazole |

| 4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine | C₁₅H₁₇ClN₄O₂ | 320.77 | 544693-01-8 | Pyrimidine-morpholine | 6-Cl, 2-(pyridin-2-yl)ethoxy on pyrimidine |

Structural and Functional Differences

Core Heterocyclic Systems: Pyridine vs. Pyrimidine vs. Thienopyrimidine:

- The target compound and 4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine (CAS: 544693-01-8) share a pyridine or pyrimidine core, whereas 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS: 63894-67-7) incorporates a fused thiophene-pyrimidine system, enhancing aromaticity and electronic complexity . Thiazole Derivatives: VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) features a thiazole ring substituted with dibromoimidazole, distinct from pyridine-based analogs .

Substituent Effects: Chlorine Position: The 2-chloro substitution on pyridine in the target compound contrasts with 4,6-dichloro substitution on pyrimidine in 4-(4,6-Dichloropyrimidin-2-yl)morpholine, altering steric and electronic properties .

Research Findings and Challenges

- Structural Corrections : Misreporting of substituent positions (e.g., VPC-14449’s bromine placement) underscores the need for rigorous NMR validation during synthesis .

- Activity Gaps: Limited data exist for this compound’s biological activity, suggesting opportunities for targeted studies in kinase inhibition or antimicrobial screening .

生物活性

4-(2-Chloropyridin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a morpholine ring attached to a chlorinated pyridine moiety. Its molecular formula is , with a molecular weight of approximately 188.65 g/mol. The presence of the 2-chloropyridine group enhances its electronic properties, making it a valuable intermediate in pharmaceutical synthesis.

The mechanism of action for this compound varies depending on its specific application:

- Receptor Binding : It may interact with neurotransmitter receptors, modulating their activity and influencing signaling pathways related to neurological and inflammatory diseases.

- Enzyme Interaction : The compound serves as a probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding dynamics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although further research is required to quantify this activity .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurodegenerative diseases.

- Anti-inflammatory Properties : The compound's interaction with inflammatory pathways suggests possible therapeutic applications in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-Chloropyridin-4-yl)morpholine | Morpholine core with different chlorination | Exhibits distinct biological activity profiles |

| 4-(2-Chloroethyl)morpholine | Substituted at different positions | May show different binding affinities |

| 4-(4-Bromopyridin-2-yl)morpholine | Bromine substitution instead of chlorine | May exhibit altered reactivity and stability |

Case Studies

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal model experiments to assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Studies : Exploring how variations in structure affect biological activity could lead to the development of more potent derivatives.

- Target Identification : Identifying specific molecular targets will help clarify the compound's mechanisms and broaden its therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-(2-Chloropyridin-4-yl)morpholine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A standard route involves reacting 2-chloro-4-hydroxypyridine with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Catalytic methods using palladium or copper complexes can enhance yield and regioselectivity . For example:

- Step 1: Activation of 2-chloro-4-hydroxypyridine with a leaving group (e.g., tosylation).

- Step 2: Substitution with morpholine in the presence of a base (e.g., NaOH) at 80–100°C for 12–24 hours .

Q. Table 1: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-4-hydroxypyridine, morpholine, K₂CO₃, DMF, 80°C | 65–75 | |

| Catalytic Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, reflux | 85–90 |

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- NMR: ¹H NMR (CDCl₃) shows a singlet for the morpholine protons (δ 3.7–3.9 ppm) and a doublet for the pyridyl chloride (δ 8.2–8.4 ppm). ¹³C NMR confirms the morpholine ring (δ 66–68 ppm) and pyridyl carbons .

- X-ray Crystallography: SHELX software is widely used for structural refinement. Crystals grown via slow evaporation in ethanol often exhibit monoclinic symmetry (space group P2₁/c) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

Q. Table 2: Hazard Codes and Safety Measures

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| Xi | R36/37/38 (Irritant) | Use fume hood; avoid inhalation |

| Store in airtight containers |

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer: Discrepancies in NMR or XRD data often arise from solvent effects, polymorphism, or dynamic processes. Strategies include:

- Variable-Temperature NMR: To identify rotational barriers in the morpholine ring .

- DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes (e.g., using Gaussian 16) to validate assignments .

- Multi-Technique Validation: Cross-check XRD results with solid-state NMR or DSC to confirm crystallinity .

Q. How does the morpholine ring influence the compound’s biological activity?

Methodological Answer: The morpholine moiety enhances solubility and modulates pharmacokinetics. Studies on analogous compounds show:

- Enzyme Inhibition: The morpholine oxygen participates in hydrogen bonding with kinase active sites (e.g., PI3K inhibitors) .

- SAR Insights: Substitution at the pyridyl chloride position reduces cytotoxicity while maintaining target affinity. In vitro assays (e.g., MTT) are recommended for activity screening .

Q. How can computational methods model substituent effects on reactivity?

Methodological Answer:

- DFT/Molecular Dynamics: Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the C2 position on pyridine is more reactive toward nucleophilic attack (f⁺ = 0.12) .

- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450). Adjust substituents to optimize binding energy (ΔG ≤ -8 kcal/mol) .

Q. Table 3: Computational Parameters for Reactivity Analysis

| Method | Software | Key Outputs | Reference |

|---|---|---|---|

| DFT Optimization | Gaussian 16 | Fukui indices, HOMO-LUMO gaps | |

| Molecular Docking | AutoDock Vina | Binding affinity (ΔG) |

Q. What experimental designs study substituent effects on catalytic activity?

Methodological Answer:

- DoE (Design of Experiments): Use a 2³ factorial design to vary substituents (e.g., Cl, NO₂, OCH₃) at the pyridyl and morpholine positions. Measure reaction rates via HPLC .

- Kinetic Isotope Effects (KIE): Compare rates of deuterated vs. non-deuterated analogs to identify rate-determining steps in cross-coupling reactions .

Q. How is high-purity this compound achieved?

Methodological Answer:

- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation of byproducts.

- Recrystallization: Ethanol/water (7:3) yields >99% purity crystals (mp 112–114°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。